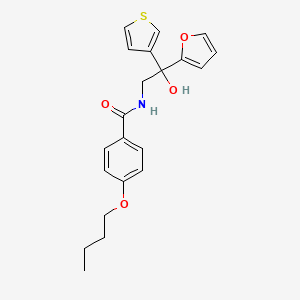

4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-2-3-11-25-18-8-6-16(7-9-18)20(23)22-15-21(24,17-10-13-27-14-17)19-5-4-12-26-19/h4-10,12-14,24H,2-3,11,15H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKWDNACSHWROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features that may confer significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H23NO4S |

| Molecular Weight | 385.5 g/mol |

| CAS Number | 1795195-69-5 |

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The presence of the furan and thiophene groups allows for specific binding interactions with proteins or enzymes. The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity and specificity.

Research indicates that similar benzamide derivatives may influence heart function by modulating left ventricular pressure (LVP) and reducing infarct areas in ischemia-reperfusion injury models. This suggests that 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide may have cardioprotective effects, potentially through pathways involving muscarinic receptors and nitric oxide synthase activation .

Cardiovascular Effects

A study investigating the effects of related benzamide derivatives on heart failure showed that compounds could significantly decrease infarct size and LVP. These findings suggest that 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide may exhibit similar cardioprotective properties, potentially making it a candidate for further cardiovascular research .

Anticancer Potential

The structural characteristics of this compound position it as a potential lead in anticancer drug development. Benzamide derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, compounds with similar scaffolds have demonstrated inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme in cancer cell metabolism .

Comparative Analysis with Similar Compounds

A comparison with other benzamide derivatives reveals the unique properties of 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide | Contains bifuran and thiophene groups | Anticancer potential |

| Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate | Hydroxy group enhances solubility | Cardiovascular effects |

| 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | Unique butoxy group influences reactivity | Potential cardioprotective |

Case Studies

- Cardiovascular Study : In an ischemia-reperfusion model, related benzamide derivatives exhibited reduced infarct size and improved LVP. The study concluded that these compounds could activate M₂-muscarinic receptors and nitric oxide pathways, indicating a mechanism for their cardioprotective effects .

- Anticancer Research : Investigations into benzamide derivatives targeting DHFR showed promising results in inhibiting cancer cell growth. The incorporation of specific functional groups significantly influenced their potency, suggesting that structural modifications could enhance therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Heterocyclic Substituents :

- The target compound’s furan and thiophene groups contrast with simpler aryl substituents in analogs like Rip-B (dimethoxyphenyl) or T-67 (methoxyphenyl). These heterocycles may improve binding to biological targets (e.g., enzymes or DNA) through enhanced π-π interactions and polarity .

- LMM11 (), which contains a furan-oxadiazole hybrid, demonstrated antifungal activity, suggesting that furan derivatives in benzamides could play a role in targeting fungal pathogens .

Hydroxyethyl Side Chain: The hydroxyl group in the ethylamine side chain (shared with T-67 and the compound) likely enhances solubility and hydrogen-bonding capacity compared to non-hydroxylated analogs.

Butoxy vs. Methoxy Groups :

- The 4-butoxy group in the target compound increases lipophilicity compared to methoxy or hydroxy substituents (e.g., in T-67 or Rip-B). This could influence membrane permeability and pharmacokinetics .

Preparation Methods

Structural Overview and Synthetic Challenges

4-Butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (molecular formula: C₂₁H₂₃NO₄S , molecular weight: 385.5 g/mol ) features a central ethanolamine backbone substituted with furan-2-yl and thiophen-3-yl groups, coupled to a 4-butoxybenzamide moiety. The presence of multiple heterocycles (furan and thiophene) and a tertiary alcohol introduces synthetic challenges, including:

Synthetic Routes and Methodologies

Route 1: Direct Amide Coupling via Acyl Chloride

This two-step approach involves synthesizing 4-butoxybenzoyl chloride followed by coupling with 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine.

Step 1: Synthesis of 4-Butoxybenzoyl Chloride

4-Butoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 1.2 equiv) in anhydrous dichloromethane (DCM) under reflux for 3–4 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.

Step 2: Amide Formation

The acyl chloride is reacted with 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine (1.0 equiv) in DCM with triethylamine (TEA, 2.0 equiv) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by room temperature stirring overnight. Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 62–68% | |

| Reaction Temperature | 0°C → 25°C | |

| Purification Solvent | Ethyl acetate/hexane (1:3) |

Route 2: Carbodiimide-Mediated Coupling

This one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-butoxybenzoic acid for amide bond formation.

Procedure

4-Butoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dry tetrahydrofuran (THF). After 30 minutes of activation, 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine (1.0 equiv) is added, and the mixture is stirred for 24 hours at 25°C. The product is extracted with ethyl acetate and washed with brine before column chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–75% | |

| Activation Time | 30 minutes | |

| Solvent System | THF |

Route 3: Solid-Phase Synthesis for High-Throughput Production

Adapted from patented methodologies, this route utilizes Wang resin-bound 4-butoxybenzoic acid. The amine component is introduced via sequential coupling under microwave-assisted conditions (50°C, 30 minutes). Cleavage from the resin with trifluoroacetic acid (TFA) yields the crude product, which is purified via reverse-phase HPLC.

Advantages:

Reaction Optimization and Critical Parameters

Solvent and Base Selection

Analytical Characterization

Spectroscopic Data

Q & A

Basic: What synthetic strategies are recommended for synthesizing 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide?

Answer:

The synthesis typically involves a multi-step approach:

Core Benzamide Formation : React 4-butoxybenzoic acid with a coupling agent (e.g., EDCI or DCC) and hydroxyethylamine derivatives.

Functionalization : Introduce the furan-2-yl and thiophen-3-yl groups via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling (using Pd catalysts and boronic acids) may be employed for aromatic heterocycles .

Purification : Optimize yield and purity using column chromatography or recrystallization, monitored by TLC or HPLC .

Key Considerations : Solvent choice (e.g., dichloromethane or ethanol) and reaction temperature are critical for minimizing side products. Continuous flow reactors can enhance scalability .

Basic: How should researchers characterize this compound’s structural and chemical properties?

Answer:

Use a combination of spectroscopic and analytical methods:

- NMR Spectroscopy : Confirm the presence of the butoxy group (δ ~1.5–1.7 ppm for CH2, δ ~3.4–3.6 ppm for OCH2), furan (δ ~6.3–7.4 ppm), and thiophene (δ ~7.0–7.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (expected ~430–450 g/mol based on analogs) .

- HPLC/Purity Analysis : Ensure >95% purity using reverse-phase C18 columns with UV detection .

Advanced: What methodologies are suitable for studying its interactions with biological targets?

Answer:

- Molecular Docking : Predict binding modes with enzymes (e.g., kinases) or receptors using software like AutoDock Vina. Focus on the hydroxyethyl and thiophene moieties, which may form hydrogen bonds or π-π interactions .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to immobilized targets. Optimize ligand density on sensor chips to avoid steric hindrance .

- Fluorescence Quenching : Monitor changes in intrinsic fluorescence of tryptophan residues in proteins upon compound binding to infer affinity .

Advanced: How can stability under varying pH and oxidative conditions be systematically evaluated?

Answer:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. The benzamide core may hydrolyze under strongly acidic/basic conditions .

- Oxidative Stress Tests : Use hydrogen peroxide (3–30 mM) or AIBN (azobisisobutyronitrile) to simulate oxidative environments. Monitor thiophene ring oxidation (e.g., sulfoxide formation) via IR or NMR .

Advanced: How to resolve contradictions in reported binding affinities across studies?

Answer:

- Control for Assay Variability : Standardize buffer conditions (ionic strength, temperature) and protein batch. For example, SPR and ITC may yield divergent KD values due to differences in ligand immobilization .

- Orthogonal Validation : Cross-validate using isothermal titration calorimetry (ITC) to measure enthalpy changes, complementing kinetic data from SPR .

- Structural Analysis : Compare X-ray crystallography data (if available) with docking results to identify discrepancies in binding poses .

Basic: What preliminary biological assays are appropriate for initial screening?

Answer:

- Enzyme Inhibition Assays : Test against kinases or proteases at 1–100 µM concentrations. Use fluorogenic substrates (e.g., AMC-labeled peptides) for high-throughput screening .

- Cytotoxicity Screening : Employ MTT or resazurin assays on HEK-293 or HepG2 cells. The furan and thiophene groups may influence mitochondrial toxicity .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with [³H]-labeled antagonists to determine IC50 values .

Advanced: Which computational methods predict reactivity and regioselectivity in derivative synthesis?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (e.g., nitration) on the thiophene ring. Fukui indices can identify reactive sites .

- Machine Learning (ML) : Train models on PubChem data to predict solubility or metabolic stability. Focus on descriptors like logP, topological surface area, and hydrogen bond donors .

Advanced: How to design a comparative study with structural analogs?

Answer:

- Analog Selection : Compare with derivatives replacing furan (e.g., thiophen-2-yl) or varying alkoxy chains (e.g., ethoxy vs. butoxy). Prioritize analogs with published bioactivity data .

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with changes in potency or selectivity. Use cluster analysis to identify key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.